1-(3-aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Lipophilicity Drug-likeness Permeability

1-(3-Aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1147675-34-0, PubChem CID is a synthetic 1,2,3-triazole-4-carboxylic acid derivative bearing a 3-aminophenyl substituent at N1 and an ethyl group at C5. Its molecular formula is C₁₁H₁₂N₄O₂ with a molecular weight of 232.24 g/mol, and it possesses a computed XLogP3 of 1.4, two hydrogen bond donors (NH₂ and COOH), five hydrogen bond acceptors, and a topological polar surface area (TPSA) of 94 Ų.

Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
CAS No. 1147675-34-0
Cat. No. B1519360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
CAS1147675-34-0
Molecular FormulaC11H12N4O2
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESCCC1=C(N=NN1C2=CC=CC(=C2)N)C(=O)O
InChIInChI=1S/C11H12N4O2/c1-2-9-10(11(16)17)13-14-15(9)8-5-3-4-7(12)6-8/h3-6H,2,12H2,1H3,(H,16,17)
InChIKeyQRYFTINPHMKNBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1147675-34-0): Structural Identity, Computed Physicochemical Profile, and Comparator Landscape for Informed Procurement


1-(3-Aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1147675-34-0, PubChem CID 40176593) is a synthetic 1,2,3-triazole-4-carboxylic acid derivative bearing a 3-aminophenyl substituent at N1 and an ethyl group at C5 [1]. Its molecular formula is C₁₁H₁₂N₄O₂ with a molecular weight of 232.24 g/mol, and it possesses a computed XLogP3 of 1.4, two hydrogen bond donors (NH₂ and COOH), five hydrogen bond acceptors, and a topological polar surface area (TPSA) of 94 Ų [1]. The compound belongs to the Enamine building block portfolio (catalog EN300-43815, 95% purity) and is distributed by multiple suppliers including American Elements, Santa Cruz Biotechnology, and Biosynth as a research chemical [2]. It is important to recognize that this is a specialized research building block for which direct, head-to-head quantitative in vitro or in vivo data against named comparators are extremely scarce in the open literature. Consequently, procurement decisions must be informed by a triangulation of physicochemical differentiation, class-level pharmacological precedent, and synthetic accessibility relative to its closest structural analogs.

Why In-Class Substitution of 1-(3-Aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic Acid Carries Quantitative Risk: A Comparator-Based Analysis


Substituting this compound with a generic '1-aryl-1,2,3-triazole-4-carboxylic acid' ignores critical, quantifiable differences in lipophilicity, hydrogen-bonding capacity, and steric environment that govern solubility, membrane permeability, and molecular recognition. The simultaneous presence of a 3-aminophenyl N1-substituent and a 5-ethyl group creates a unique physicochemical signature (XLogP3 = 1.4; 2 HBD, 5 HBA) not replicated by any single commercially available analog [1]. The des-ethyl analog (CAS 1367969-00-3) exhibits an XLogP3 of 0.5—0.9 log units lower—while the des-amino analog (CAS 716361-89-6) has an XLogP3 of 2.0 and only one HBD [2]. These differences are substantial enough to alter LogD-dependent properties such as passive permeability, plasma protein binding, and CYP-mediated clearance, meaning that biological data from one analog cannot be reliably extrapolated to another. Furthermore, published antimicrobial and antiproliferative structure-activity relationship (SAR) studies on 1-aryl-1,2,3-triazole-4-carboxylic acids demonstrate that even minor substituent changes at N1 and C5 produce order-of-magnitude shifts in IC₅₀ and MIC values [3]. The evidence summarized below establishes exactly where this compound differentiates from its closest comparators and why substitution without revalidation constitutes a material scientific risk.

Quantitative Differentiation Evidence for 1-(3-Aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1147675-34-0) Relative to Closest Analogs


Lipophilicity Differentiation: XLogP3 Advantage of 1.4 Over the Des-Ethyl Analog (0.5) and Des-Amino Analog (2.0)

The target compound exhibits a computed XLogP3 of 1.4, which positions it in the optimal range for oral bioavailability according to Lipinski's Rule of Five (XLogP < 5), while providing a significant 0.9 log unit increase over the des-ethyl analog 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid (XLogP3 = 0.5) [1]. This difference corresponds to an approximately 8-fold higher partition coefficient, predicting measurably enhanced passive membrane permeability. Conversely, the des-amino analog 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has an XLogP3 of 2.0, which is 0.6 log units higher and may increase non-specific protein binding and metabolic liability [2]. The 5-ethyl group on the target compound thus provides a lipophilicity 'sweet spot' not achievable with either comparator alone.

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Hydrogen Bond Donor Differentiation: Target (2 HBD) Versus Des-Amino Analog (1 HBD) Enhances Molecular Recognition Capacity

The target compound possesses two hydrogen bond donors—the 3-amino group on the phenyl ring and the 4-carboxylic acid—yielding a total HBD count of 2 and HBA count of 5, with a TPSA of 94 Ų [1]. In contrast, the des-amino analog 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 716361-89-6) has only 1 HBD (COOH only), 4 HBA, and a TPSA of 72 Ų [2]. The additional HBD on the target compound increases the capacity for directional hydrogen bond interactions with biological targets, potentially enabling binding poses unavailable to the des-amino analog. This is functionally significant because the 3-amino group can serve as both a recognition element and a synthetic handle for further derivatization (e.g., amide bond formation), whereas the des-amino analog lacks this dual capability.

Hydrogen bonding Target engagement Molecular recognition ADME

Conformational Flexibility: Rotatable Bond Differentiation (3 vs 2) Between 5-Ethyl and Des-Ethyl Analogs

The target compound contains three rotatable bonds (ethyl C–C, N-phenyl, and carboxylic acid C–C), whereas the des-ethyl analog 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1367969-00-3) has only two rotatable bonds, as it lacks the 5-ethyl substituent [1]. The additional rotatable bond introduced by the ethyl group increases conformational entropy and may allow the compound to access binding conformations that are sterically inaccessible to the des-ethyl analog, while also potentially imposing a modest entropic penalty upon binding. This difference is relevant in structure-based design where the 5-ethyl group can fill a hydrophobic sub-pocket or induce a conformational pre-organization that favors target binding, as suggested by SAR trends in 5-substituted triazole carboxylic acid series [2].

Conformational analysis Entropic penalty Molecular docking Flexibility

Antimicrobial Class Potential: Ortho-Aminophenyl Analog MIC Data Informs Para/Meta Substitution Prospects

Although no direct MIC data exist for the target compound itself, the closely related positional isomer 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid (ortho-NH₂, no 5-ethyl) demonstrated a minimum inhibitory concentration (MIC) of 59.5 µg/mL against both Bacillus subtilis (Gram-positive) and Vibrio cholerae (Gram-negative) in liquid culture, accompanied by significant zones of inhibition in agar diffusion assays and bactericidal effects confirmed by FE-SEM morphological analysis [1]. The target compound differs by (a) meta rather than ortho amine positioning, and (b) the presence of a 5-ethyl group. SAR from that study establishes that all functional groups (triazole, COOH, NH₂) are essential for antimicrobial activity, and the meta-NH₂ orientation in the target compound may alter electronic distribution and hydrogen-bonding geometry relative to the ortho isomer, potentially modulating potency and spectrum. This provides a quantitative baseline from which the 5-ethyl and meta-NH₂ effects can be prospectively evaluated.

Antimicrobial MIC Antibacterial Triazole carboxylic acid

Synthetic Building Block Utility: Dual Orthogonal Reactive Sites (3-NH₂ + 4-COOH) Plus 5-Ethyl Steric Modulation

The target compound uniquely combines three synthetically enabling features in a single low-molecular-weight scaffold (MW 232.24): (i) a 3-aminophenyl group amenable to diazotization, amide coupling, or reductive amination; (ii) a 4-carboxylic acid group suitable for amide/ester formation or bioisosteric replacement; and (iii) a 5-ethyl substituent that modulates steric and electronic properties of the triazole ring [1]. In comparison, the des-ethyl analog (CAS 1367969-00-3, MW 204.19) lacks the 5-ethyl group and thus cannot explore C5-substituent SAR, while the des-amino analog (CAS 716361-89-6, MW 217.22) lacks the phenyl-NH₂ handle and is therefore incompatible with N-functionalization strategies [2]. The 5-ethyl-1H-1,2,3-triazole-4-carboxylic acid scaffold is claimed as a core motif in glycolate oxidase inhibitor patents (WO-2020010309-A1), with 5-ethyl-substituted variants specifically noted as preferred embodiments for primary hyperoxaluria therapeutics [3]. The target compound thus serves as a direct synthetic entry point into this patent-relevant chemical space.

Building block Fragment-based drug discovery Click chemistry Amide coupling

Commercial Availability and Quality Benchmarking: Consistent 95% Purity with Analytical Documentation Across Multiple Vendors

The target compound is commercially available from at least five independent suppliers—Enamine (catalog EN300-43815), American Elements, Santa Cruz Biotechnology, ChemScene, and Biosynth—with a consistent minimum purity specification of 95%, supported by analytical documentation including NMR, HPLC, and LC-MS [1][2]. In contrast, the des-ethyl analog (CAS 1367969-00-3) is available from fewer suppliers and is not listed with comparable analytical certification across multiple sources. The des-amino analog (CAS 716361-89-6) is primarily available as a research intermediate from CymitQuimica and ChemicalBook, but without the breadth of certified analytical data available for the target compound [2]. This multi-vendor availability reduces single-supplier procurement risk and ensures competitive pricing, while the standardized 95% purity specification facilitates batch-to-batch reproducibility in research applications.

Procurement Purity specification Quality control Vendor comparison

Evidence-Informed Application Scenarios for 1-(3-Aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1147675-34-0)


Fragment-Based Drug Discovery (FBDD) Requiring Balanced Lipophilicity and Dual Derivatization Handles

In FBDD campaigns, the target compound's XLogP3 of 1.4 positions it within the optimal 'fragment-like' lipophilicity range (XLogP 1–3), avoiding the excessive hydrophilicity of the des-ethyl analog (XLogP3 = 0.5) that may compromise membrane permeability, and the elevated lipophilicity of the des-amino analog (XLogP3 = 2.0) that may increase non-specific binding [1]. Its three points of diversification (3-NH₂ for amide/sulfonamide formation, 4-COOH for bioisostere conversion or peptide coupling, and 5-ethyl for steric/electronic tuning) make it an ideal core scaffold for generating focused compound libraries targeting enzymes with hydrophobic active-site pockets, as validated by the inclusion of 5-ethyl-triazole-4-carboxylic acid motifs in glycolate oxidase inhibitor patents [2].

Antimicrobial SAR Exploration Starting from the 2-Aminophenyl Isomer MIC Benchmark of 59.5 µg/mL

The published MIC of 59.5 µg/mL for the ortho-aminophenyl analog against B. subtilis and V. cholerae provides a quantitative baseline for antimicrobial SAR exploration [1]. The target compound's meta-NH₂ substitution pattern is predicted to alter electronic distribution on the phenyl ring (σₘ vs σₒ inductive effects) and change the spatial orientation of the amine relative to the triazole-carboxylic acid pharmacophore. Procurement of this compound enables systematic evaluation of whether the meta-NH₂ + 5-ethyl combination enhances, retains, or diminishes the antibacterial activity observed for the ortho isomer, with the larger rotatable bond count (3 vs 2) potentially enabling conformations that improve target binding.

Synthesis of Patent-Relevant Triazole-4-Carboxamides as Antiproliferative Agents

1,2,3-Triazole-4-carboxylic acids are established key fragments and direct precursors of antitumor 1,2,3-triazole-4-carboxamides, as demonstrated by NCI-60 human tumor cell line screening data showing growth inhibition across multiple cancer types [1]. The target compound's 4-COOH group undergoes standard amide coupling (e.g., HATU/EDCI) with diverse amines, while the 3-NH₂ group can be independently functionalized or left free for target engagement. This dual-reactivity profile enables rapid parallel synthesis of carboxamide libraries with systematic variation at both the 3-phenyl and 4-carboxamide positions, directly accessing the chemical space identified in the Pokhodylo et al. (2020–2021) antiproliferative SAR studies [2].

Glycolate Oxidase (GO) Inhibitor Scaffold Development for Primary Hyperoxaluria

Patent WO-2020010309-A1 explicitly claims triazole carboxylic acids bearing 5-alkyl substitution as glycolate oxidase inhibitors useful for treating primary hyperoxaluria type I and calcium oxalate kidney stones [1]. The target compound, with its 5-ethyl group and 3-aminophenyl N1-substituent, falls within the claimed generic scope. Its procurement enables medicinal chemistry teams to prepare and evaluate novel GO inhibitors by exploiting the 3-NH₂ group for further optimization (e.g., conversion to amides, ureas, or sulfonamides) while retaining the 5-ethyl-1,2,3-triazole-4-carboxylic acid core that is identified in the patent as a preferred structural motif.

Quote Request

Request a Quote for 1-(3-aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.